molecular formula C18H19N3OS2 B11280004 5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B11280004
M. Wt: 357.5 g/mol
InChI Key: ZYEUPCKQYYYEFG-UHFFFAOYSA-N
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Description

5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The methyl, prop-2-enylsulfanyl, oxa, and thia groups are introduced through various substitution reactions, typically under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, particularly at the prop-2-enylsulfanyl group.

    Reduction: Reduction reactions can target the oxa and thia groups, leading to the formation of alcohols and thiols.

    Substitution: The methyl and prop-2-enylsulfanyl groups can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including reflux and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules, such as proteins and nucleic acids, allows researchers to investigate cellular processes and molecular mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the development of advanced polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to active sites, altering protein conformation, and influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
  • This compound

Uniqueness

The uniqueness of this compound lies in its tetracyclic structure and the presence of multiple functional groups. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H19N3OS2

Molecular Weight

357.5 g/mol

IUPAC Name

5,5,13-trimethyl-15-prop-2-enylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C18H19N3OS2/c1-5-6-23-17-15-14(19-10(2)20-17)12-7-11-9-22-18(3,4)8-13(11)21-16(12)24-15/h5,7H,1,6,8-9H2,2-4H3

InChI Key

ZYEUPCKQYYYEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC=C)SC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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